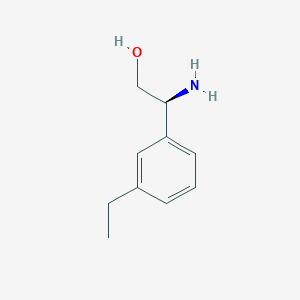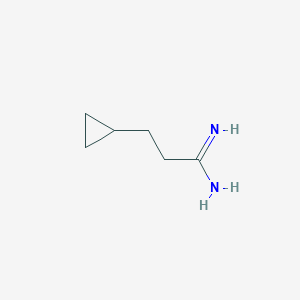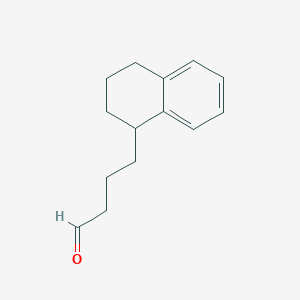
4-(1-Methylindolin-5-yl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methylindolin-5-yl)but-3-en-2-one is an organic compound with the molecular formula C13H15NO. It belongs to the class of indole derivatives, which are significant due to their presence in various natural products and pharmaceuticals . Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Métodos De Preparación
The synthesis of 4-(1-Methylindolin-5-yl)but-3-en-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another approach is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base to form the enone structure . Industrial production methods often involve bulk custom synthesis and procurement to ensure high purity and yield .
Análisis De Reacciones Químicas
4-(1-Methylindolin-5-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(1-Methylindolin-5-yl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(1-Methylindolin-5-yl)but-3-en-2-one involves its interaction with specific molecular targets. For example, it may act on histone acetyltransferase KAT2B, influencing gene expression and cellular processes . The compound’s effects are mediated through pathways involving the modulation of protein function and signaling cascades.
Comparación Con Compuestos Similares
4-(1-Methylindolin-5-yl)but-3-en-2-one can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug.
What sets this compound apart is its unique enone structure, which imparts distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C13H15NO |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
(E)-4-(1-methyl-2,3-dihydroindol-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C13H15NO/c1-10(15)3-4-11-5-6-13-12(9-11)7-8-14(13)2/h3-6,9H,7-8H2,1-2H3/b4-3+ |
Clave InChI |
RNMDUSGOVHUHSV-ONEGZZNKSA-N |
SMILES isomérico |
CC(=O)/C=C/C1=CC2=C(C=C1)N(CC2)C |
SMILES canónico |
CC(=O)C=CC1=CC2=C(C=C1)N(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


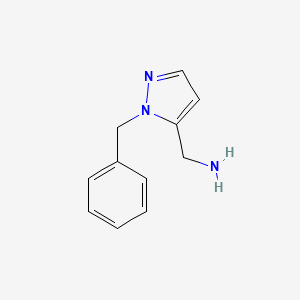
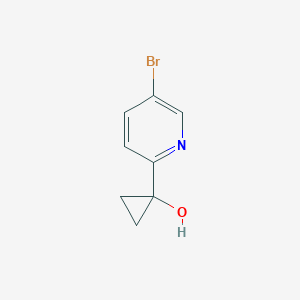
![1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600969.png)
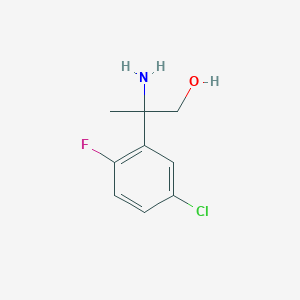
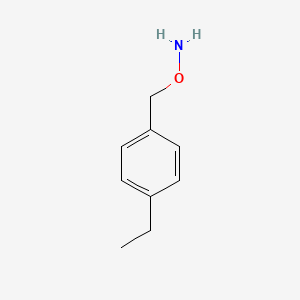

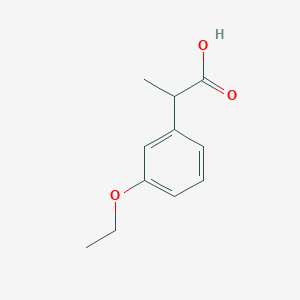


![4-[1-(Aminooxy)ethyl]-3-fluorophenol](/img/structure/B13601012.png)
